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molecular formula C17H18O2 B8322268 4'-(3-Phenylpropoxy)acetophenone CAS No. 54916-29-9

4'-(3-Phenylpropoxy)acetophenone

Cat. No. B8322268
M. Wt: 254.32 g/mol
InChI Key: RYWVBYIATDKGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04038412

Procedure details

Following essentially the same procedure, but substituting o-hydroxyacetophenone, m-hydroxyacetophenone, and p-hydroxyacetophenone for the p-hydroxybenzaldehyde above, results in the formation of o-(3-phenylpropoxy)acetophenone (b.p. 173°-8° C. at 0.1 mm), m-(3-phenylpropoxy)acetophenone (b.p. 199°-201° C. at 0.2 mm) and p-(3-phenylpropoxy) acetophenone (m.p. 80°-1° C.), respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[OH:11][C:12]1[CH:17]=[CH:16][C:15]([C:18](=O)[CH3:19])=[CH:14][CH:13]=1.[OH:21][C:22]1[CH:29]=[CH:28][C:25]([CH:26]=O)=[CH:24][CH:23]=1>>[C:15]1([CH2:18][CH2:19][CH2:22][O:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[C:8](=[O:10])[CH3:9])[CH:16]=[CH:17][CH:12]=[CH:13][CH:14]=1.[C:25]1([CH2:26][CH2:13][CH2:12][O:11][C:7]2[CH:2]=[C:3]([C:8](=[O:10])[CH3:9])[CH:4]=[CH:5][CH:6]=2)[CH:28]=[CH:29][CH:22]=[CH:23][CH:24]=1.[C:15]1([CH2:18][CH2:19][CH2:22][O:21][C:6]2[CH:5]=[CH:4][C:3]([C:8](=[O:10])[CH3:9])=[CH:2][CH:7]=2)[CH:16]=[CH:17][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC=C1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCOC1=C(C=CC=C1)C(C)=O
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCOC=1C=C(C=CC1)C(C)=O
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCOC1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04038412

Procedure details

Following essentially the same procedure, but substituting o-hydroxyacetophenone, m-hydroxyacetophenone, and p-hydroxyacetophenone for the p-hydroxybenzaldehyde above, results in the formation of o-(3-phenylpropoxy)acetophenone (b.p. 173°-8° C. at 0.1 mm), m-(3-phenylpropoxy)acetophenone (b.p. 199°-201° C. at 0.2 mm) and p-(3-phenylpropoxy) acetophenone (m.p. 80°-1° C.), respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[OH:11][C:12]1[CH:17]=[CH:16][C:15]([C:18](=O)[CH3:19])=[CH:14][CH:13]=1.[OH:21][C:22]1[CH:29]=[CH:28][C:25]([CH:26]=O)=[CH:24][CH:23]=1>>[C:15]1([CH2:18][CH2:19][CH2:22][O:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[C:8](=[O:10])[CH3:9])[CH:16]=[CH:17][CH:12]=[CH:13][CH:14]=1.[C:25]1([CH2:26][CH2:13][CH2:12][O:11][C:7]2[CH:2]=[C:3]([C:8](=[O:10])[CH3:9])[CH:4]=[CH:5][CH:6]=2)[CH:28]=[CH:29][CH:22]=[CH:23][CH:24]=1.[C:15]1([CH2:18][CH2:19][CH2:22][O:21][C:6]2[CH:5]=[CH:4][C:3]([C:8](=[O:10])[CH3:9])=[CH:2][CH:7]=2)[CH:16]=[CH:17][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC=C1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCOC1=C(C=CC=C1)C(C)=O
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCOC=1C=C(C=CC1)C(C)=O
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCOC1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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